An In-Depth Technical Guide to Methyl 4-Methoxyphenylacetate for Advanced Research and Development
An In-Depth Technical Guide to Methyl 4-Methoxyphenylacetate for Advanced Research and Development
This guide provides a comprehensive technical overview of methyl 4-methoxyphenylacetate, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, characterization, applications, and safety protocols, grounding all information in authoritative scientific data.
Introduction: The Versatility of a Phenylacetate Ester
Methyl 4-methoxyphenylacetate, also known as methyl 2-(4-methoxyphenyl)acetate or p-methoxyphenylacetic acid methyl ester, is an aromatic ester with significant utility in organic synthesis. Its structure, featuring a methoxy-substituted benzene ring attached to a methyl acetate group, makes it a valuable precursor for more complex molecular architectures. Its documented affinity for biological targets such as the estrogen receptor further elevates its importance as a scaffold in medicinal chemistry and drug discovery programs.[1] This guide serves to consolidate the essential technical knowledge required for its effective and safe utilization in a laboratory setting.
Part 1: Core Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical properties is paramount for its application in experimental design, from reaction setup to purification and storage. Methyl 4-methoxyphenylacetate is a colorless to pale yellow liquid under standard conditions.[2][3]
Table 1: Key Properties of Methyl 4-Methoxyphenylacetate
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [2][4] |
| Molecular Weight | 180.20 g/mol | [4][5] |
| CAS Number | 23786-14-3 | [4] |
| Appearance | Clear colorless to pale yellow liquid | [2][3] |
| Density | 1.135 g/mL at 25 °C | [2][6] |
| Boiling Point | 158 °C at 19 mmHg | [6][7] |
| Flash Point | 36 °C (96.8 °F) - Closed Cup | [1][8] |
| Refractive Index | n20/D 1.516 (lit.) | [6][8] |
| Solubility | Soluble in organic solvents (alcohols, ethers) | [2] |
Part 2: Synthesis and Purification
The most common and straightforward synthesis of methyl 4-methoxyphenylacetate is through the Fischer esterification of its parent carboxylic acid, 4-methoxyphenylacetic acid, with methanol. This acid-catalyzed reaction is an equilibrium process where the presence of excess methanol and a dehydrating agent or removal of water drives the reaction toward the ester product.
Causality in Experimental Design:
The choice of a strong acid catalyst (e.g., H₂SO₄) is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure it proceeds at a reasonable rate. Post-reaction workup involving a basic wash (e.g., with sodium bicarbonate solution) is essential to neutralize the acid catalyst and remove any unreacted carboxylic acid, facilitating purification.
Experimental Protocol: Fischer Esterification
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyphenylacetic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acid) and then with brine (to remove residual water).
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure methyl 4-methoxyphenylacetate.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of methyl 4-methoxyphenylacetate.
Part 3: Spectroscopic Characterization
Post-synthesis, rigorous characterization is imperative to confirm the identity and purity of the target compound. Spectroscopic methods provide a definitive structural fingerprint.
Table 2: Spectroscopic Data for Methyl 4-Methoxyphenylacetate
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy group on the ring (~3.8 ppm), the methylene protons (~3.6 ppm), the ester methyl protons (~3.7 ppm), and two distinct doublets in the aromatic region (~6.8 and 7.2 ppm) for the para-substituted ring system. |
| ¹³C NMR | Peaks for the two methoxy carbons, the methylene carbon, the ester carbonyl carbon (~172 ppm), and the four distinct aromatic carbons.[9] |
| IR Spectroscopy | A strong C=O stretching band for the ester at ~1740 cm⁻¹, and C-O stretching bands for the ether and ester groups. |
| Mass Spec (EI) | A molecular ion (M⁺) peak at m/z = 180, and a characteristic base peak at m/z = 121 resulting from the loss of the methoxycarbonyl group (•COOCH₃), forming a stable benzyl cation.[5] |
Note: Specific chemical shifts in NMR can vary slightly depending on the solvent used.
Part 4: Applications in Research and Drug Development
The utility of methyl 4-methoxyphenylacetate extends beyond its role as a simple ester. Its structure serves as a versatile building block for more complex and biologically active molecules.
-
Synthetic Intermediate: It is a documented precursor in the synthesis of flavonoid-type structures, such as 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one, which are classes of compounds widely investigated for their pharmacological properties.[6]
-
Medicinal Chemistry Scaffold: Research has indicated that methyl 4-methoxyphenylacetate is a natural product with an affinity for the estrogen receptor.[1] This makes it and its derivatives interesting candidates for development as estrogen receptor modulators, which have therapeutic applications in oncology and hormone-related disorders. Its structural similarity to other natural products allows for its use in creating analog libraries for screening against various biological targets.
Diagram: Role in Bioactive Compound Synthesis
Caption: Conceptual pathway from starting material to biological target interaction.
Part 5: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical reagent. Methyl 4-methoxyphenylacetate is classified as a flammable liquid and requires appropriate handling.[5][8][10]
Table 3: GHS Hazard Information
| Classification | Code | Statement |
| Flammable Liquid | H226 | Flammable liquid and vapor[5][10] |
Safe Handling and Storage Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][11]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[2][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[11]
-
First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11]
Conclusion
Methyl 4-methoxyphenylacetate is a chemical of significant value to the scientific community. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an important intermediate for creating novel molecules. Its potential biological activity further underscores its relevance in modern drug discovery. By understanding and applying the technical information and safety protocols outlined in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.
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Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Methyl 3-hydroxy-4-methoxyphenylacetate | C10H12O4 | CID 10465267. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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